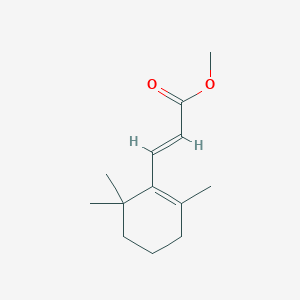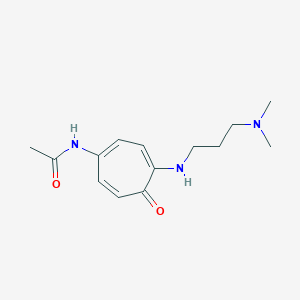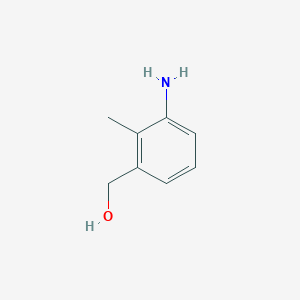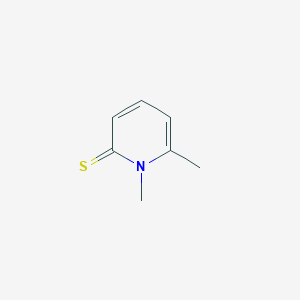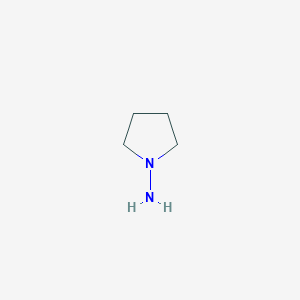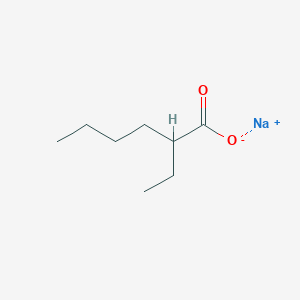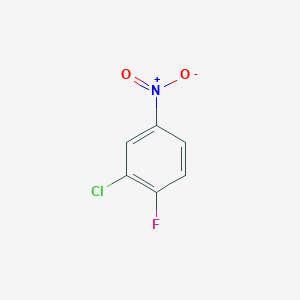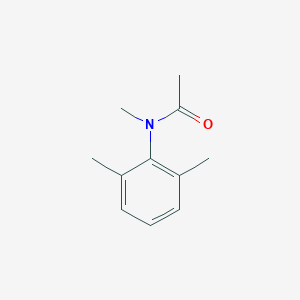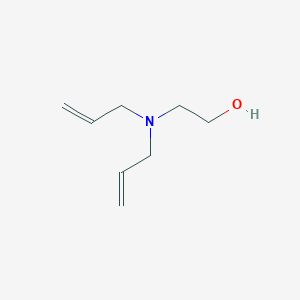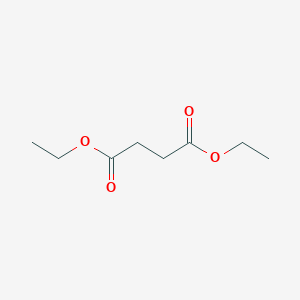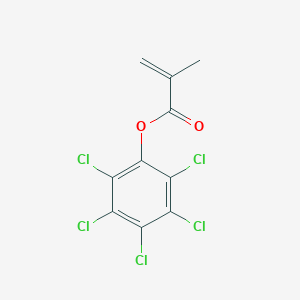![molecular formula C9H10ClNO B104797 2-Chloro-1-[2-(methylamino)phenyl]ethanone CAS No. 16063-20-0](/img/structure/B104797.png)
2-Chloro-1-[2-(methylamino)phenyl]ethanone
Vue d'ensemble
Description
2-Chloro-1-[2-(methylamino)phenyl]ethanone, also known as ketamine, is a widely used anesthetic drug in both humans and animals. It was first synthesized in 1962 and has since been used for a variety of medical purposes. In recent years, it has gained attention for its potential use in treating depression and other mental health disorders.
Mécanisme D'action
Ketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for regulating mood, pain, and cognition. This blockade results in an increase in the levels of certain neurotransmitters, such as glutamate and dopamine, which can lead to a rapid improvement in mood and a reduction in pain.
Effets Biochimiques Et Physiologiques
Ketamine has been shown to have a variety of biochemical and physiological effects. It can cause an increase in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause hallucinations and dissociative effects, which have led to its use as a recreational drug.
Avantages Et Limitations Des Expériences En Laboratoire
Ketamine has several advantages for use in laboratory experiments. It is relatively easy to administer and has a rapid onset of action, which allows for quick measurements of its effects. However, it also has limitations, such as its potential for abuse and its side effects, which can complicate experimental design.
Orientations Futures
There are several future directions for research on 2-Chloro-1-[2-(methylamino)phenyl]ethanone. One area of interest is its potential use in treating depression and other mental health disorders. Researchers are also exploring its potential for use in treating chronic pain and addiction. In addition, there is ongoing research into the mechanisms of action of 2-Chloro-1-[2-(methylamino)phenyl]ethanone and its effects on the brain and body.
In conclusion, 2-Chloro-1-[2-(methylamino)phenyl]ethanone, or 2-Chloro-1-[2-(methylamino)phenyl]ethanone, is a widely used anesthetic drug with potential applications in treating depression, chronic pain, addiction, and other mental health disorders. Its mechanism of action involves blocking the NMDA receptor in the brain, leading to an increase in certain neurotransmitters and rapid improvements in mood and pain. While it has several advantages for use in laboratory experiments, it also has limitations and potential for abuse. Ongoing research is exploring its potential uses and mechanisms of action.
Applications De Recherche Scientifique
Ketamine has been extensively studied for its use as an anesthetic in both humans and animals. It has also been researched for its potential use in treating depression, anxiety, and other mental health disorders. In addition, it has shown promise in treating chronic pain, addiction, and post-traumatic stress disorder (PTSD).
Propriétés
Numéro CAS |
16063-20-0 |
|---|---|
Nom du produit |
2-Chloro-1-[2-(methylamino)phenyl]ethanone |
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
2-chloro-1-[2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-11-8-5-3-2-4-7(8)9(12)6-10/h2-5,11H,6H2,1H3 |
Clé InChI |
XROLSOVOGKFCFQ-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC=C1C(=O)CCl |
SMILES canonique |
CNC1=CC=CC=C1C(=O)CCl |
Synonymes |
Ethanone, 2-chloro-1-[2-(methylamino)phenyl]- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


